![molecular formula C15H24N2O3S B2780143 N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361770-04-7](/img/structure/B2780143.png)
N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring compound that is found in all living cells. SAMe is a molecule that is involved in many biochemical processes in the body, including the synthesis of neurotransmitters, DNA, proteins, and phospholipids. SAMe has been the subject of numerous scientific studies due to its potential therapeutic benefits.
作用機序
SAMe is involved in many biochemical processes in the body, including the synthesis of neurotransmitters, DNA, proteins, and phospholipids. SAMe is also involved in the regulation of gene expression and the maintenance of cellular membranes. SAMe acts as a methyl donor, transferring a methyl group to various molecules in the body. This methylation process is essential for many cellular processes, including the regulation of gene expression.
Biochemical and Physiological Effects
SAMe has been shown to have a variety of biochemical and physiological effects. SAMe has been shown to increase levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are important for regulating mood. SAMe has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of osteoarthritis and other inflammatory conditions. SAMe has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage.
実験室実験の利点と制限
SAMe has several advantages for use in lab experiments. SAMe is a naturally occurring compound that is found in all living cells, making it readily available for use in experiments. SAMe is also relatively stable and can be stored for long periods of time without degradation. However, SAMe can be expensive to produce and may not be readily available in large quantities.
将来の方向性
There are several potential future directions for research on SAMe. One area of interest is the potential use of SAMe in the treatment of cognitive decline and Alzheimer's disease. SAMe has been shown to have neuroprotective effects and may be beneficial in preventing or slowing the progression of these conditions. Another area of interest is the potential use of SAMe in the treatment of liver disease. SAMe has been shown to have hepatoprotective effects and may be beneficial in the treatment of liver disease. Finally, there is potential for further research on the use of SAMe in the treatment of depression and other mood disorders. SAMe has been shown to have antidepressant effects and may be a useful adjunct to traditional antidepressant medications.
Conclusion
In conclusion, N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, or SAMe, is a naturally occurring compound that is involved in many biochemical processes in the body. SAMe has been the subject of numerous scientific studies due to its potential therapeutic benefits. SAMe has been studied for its potential use in the treatment of depression, osteoarthritis, liver disease, and fibromyalgia. SAMe has also been studied for its potential use in the prevention of cognitive decline and Alzheimer's disease. SAMe has several advantages for use in lab experiments, including its availability and stability. There are several potential future directions for research on SAMe, including its use in the treatment of cognitive decline, liver disease, and depression.
合成法
SAMe can be synthesized in the body from the amino acid methionine and adenosine triphosphate (ATP). However, SAMe can also be synthesized in the laboratory using a variety of methods. One common method involves the reaction of methionine with ATP in the presence of the enzyme methionine adenosyltransferase.
科学的研究の応用
SAMe has been the subject of numerous scientific studies due to its potential therapeutic benefits. SAMe has been studied for its potential use in the treatment of depression, osteoarthritis, liver disease, and fibromyalgia. SAMe has also been studied for its potential use in the prevention of cognitive decline and Alzheimer's disease.
特性
IUPAC Name |
N-[(1-methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-13(18)17-9-5-12(6-10-17)14(19)16-11-15(21(2)20)7-4-8-15/h3,12H,1,4-11H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSMKNKSQMNSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1(CCC1)CNC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-((1-(methylsulfinyl)cyclobutyl)methyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

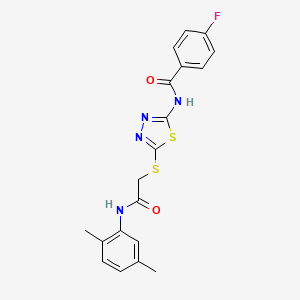
![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)
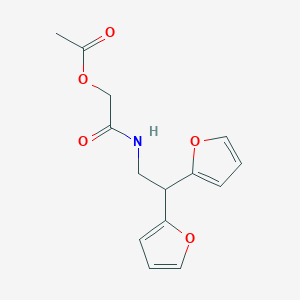
![4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2780068.png)
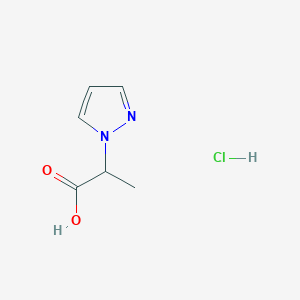
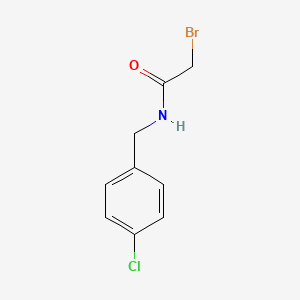
![1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2780072.png)
![methyl 4-({[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2780073.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2780074.png)
![N-(2,6-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2780077.png)
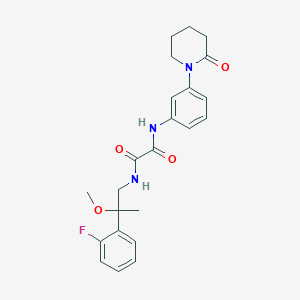
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2780079.png)
![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2780080.png)
![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)